Disperse orange 25

Description

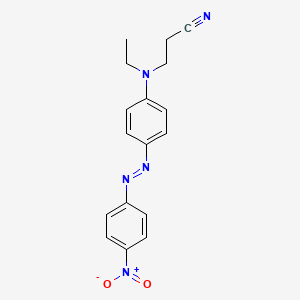

Structure

3D Structure

Properties

IUPAC Name |

3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-2-21(13-3-12-18)16-8-4-14(5-9-16)19-20-15-6-10-17(11-7-15)22(23)24/h4-11H,2-3,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPPPAFDNHYXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051999 | |

| Record name | C.I. Disperse Orange 25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31482-56-1, 12223-19-7, 12223-22-2 | |

| Record name | Disperse Orange 25 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31482-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse orange 25 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031482561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

molecular structure of C.I. Disperse Orange 25

An In-Depth Technical Guide to C.I. Disperse Orange 25

This technical guide provides a comprehensive overview of the molecular structure, synthesis, physicochemical properties, and characterization of C.I. This compound (CAS No. 31482-56-1), an azo dye of significant industrial importance. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Identification

C.I. This compound is a monoazo dye, characterized by a single azo group (-N=N-) linking a nitrophenyl group to an N-ethyl-N-cyanoethylaniline moiety.[1][2][3] This structure is responsible for its characteristic color and its application as a disperse dye for hydrophobic fibers.[1][4] The IUPAC name for this compound is 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Common Name | C.I. This compound |

| C.I. Number | 11227 |

| CAS Number | 31482-56-1 |

| Molecular Formula | C₁₇H₁₇N₅O₂ |

| Molecular Weight | 323.35 g/mol |

| IUPAC Name | 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile |

| SMILES | CCN(CCC#N)c1ccc(cc1)\N=N\c2ccc(cc2)--INVALID-LINK--=O |

| InChI Key | ZSPPPAFDNHYXNW-FMQUCBEESA-N |

Physicochemical and Spectroscopic Properties

This compound is an orange-red to maroon uniform powder. Like most disperse dyes, it has very low solubility in water but can be used to dye hydrophobic fibers such as polyester. Its stable chemical structure and a significant dipole moment also make it a candidate for applications in non-linear optics (NLO).

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid, orange-red uniform powder | |

| Melting Point | 170 °C (decomposes) | |

| Boiling Point (Predicted) | 555.0 ± 45.0 °C | |

| Density (Predicted) | 1.19 g/cm³ | |

| λmax (UV-Vis) | 457 nm |

| λmax (UV-Vis) | 235 nm | |

Synthesis Workflow

The synthesis of C.I. This compound is a classic example of diazo coupling, a fundamental reaction in the synthesis of azo dyes. The process involves two main stages: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a coupling component.

Logical Diagram of Synthesis

Caption: Synthesis workflow for C.I. This compound.

Experimental Protocols

While specific, detailed protocols for industrial synthesis are often proprietary, the following sections outline the standard laboratory procedures for the synthesis and characterization of azo dyes like this compound, based on established chemical principles.

Synthesis Protocol

The manufacturing method involves the diazotization of 4-Nitrobenzenamine (p-nitroaniline) followed by its coupling with N-ethyl-N-cyanoethylaniline.

Materials:

-

p-Nitroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

N-ethyl-N-cyanoethylaniline

-

Ice

-

Water

-

Filtration apparatus

-

Drying oven

Procedure:

-

Diazotization:

-

A suspension of p-nitroaniline is prepared in an aqueous solution of hydrochloric or sulfuric acid.

-

The mixture is cooled to 0-5 °C in an ice bath with constant stirring.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the suspension. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.

-

Stirring is continued for 15-30 minutes after the addition is complete to ensure the reaction goes to completion. The completion of diazotization can be checked using starch-iodide paper (excess nitrous acid turns it blue).

-

-

Azo Coupling:

-

A solution or fine dispersion of the coupling component, N-ethyl-N-cyanoethylaniline, is prepared in an acidic aqueous medium.

-

The cold diazonium salt solution from the previous step is slowly added to the coupling component solution, maintaining the temperature at 0-5 °C.

-

The reaction mixture is stirred for several hours until the coupling reaction is complete. The formation of the brightly colored azo dye indicates the progress of the reaction.

-

-

Isolation and Purification:

-

The precipitated dye is collected by filtration.

-

The filter cake is washed thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

-

The purified dye is then dried in an oven at a controlled temperature (e.g., 60-80 °C) and ground to a fine powder.

-

Spectroscopic Characterization Protocols

UV-Visible (UV-Vis) Spectroscopy:

-

Objective: To determine the wavelength of maximum absorption (λmax), which is characteristic of the dye's chromophore.

-

Procedure: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol, acetone, or DMF). The absorbance spectrum is recorded over the UV-Visible range (typically 200-800 nm) using a dual-beam spectrophotometer. The solvent is used as a reference.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the key functional groups present in the molecule.

-

Procedure: A small amount of the dry dye powder is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹. Expected characteristic peaks include C-H stretches, C≡N (nitrile) stretch, N=N (azo) stretch, C-N stretches, and N-O stretches from the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

-

Procedure: A sample of the dye (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR techniques like COSY and HSQC can be used for unambiguous peak assignments.

Thermal Analysis Protocols

Thermogravimetric Analysis (TGA):

-

Objective: To evaluate the thermal stability and decomposition profile of the dye.

-

Procedure: A small, accurately weighed sample (5-10 mg) is placed in a TGA crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.

Differential Scanning Calorimetry (DSC):

-

Objective: To determine thermal transitions such as melting and decomposition.

-

Procedure: A small, weighed sample is sealed in a DSC pan. The sample and an empty reference pan are heated at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured, revealing endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

Structure-Property Relationships

The molecular structure of this compound directly influences its properties and applications.

Logical Diagram of Structure-Property Relationship

Caption: Relationship between molecular features and properties of this compound.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Disperse Orange 25

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 25, also known by its Colour Index name C.I. 11227, is a monoazo disperse dye characterized by its bright reddish-orange hue. Its molecular structure, featuring a nitro group and a cyanoethylamino group, imparts good sublimation fastness and dyeing properties, particularly on polyester fibers. This technical guide provides a comprehensive overview of the synthesis and manufacturing process of this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Chemical Properties and Identification

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₁₇N₅O₂ |

| Molecular Weight | 323.35 g/mol [1][2] |

| CAS Number | 31482-56-1[1][2] |

| Appearance | Orange uniform powder[1] |

| Melting Point | 170 °C (decomposes) |

| λmax | 457 nm |

Synthesis Pathway

The synthesis of this compound is a classic example of azo dye chemistry, involving a two-step process:

-

Diazotization: The primary aromatic amine, 4-nitroaniline, is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite, in an acidic medium.

-

Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, N-ethyl-N-cyanoethylaniline, to form the final azo dye.

The overall reaction scheme is depicted below.

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following section provides a detailed, step-by-step experimental protocol for the laboratory-scale synthesis of this compound.

Part A: Diazotization of 4-Nitroaniline

-

Preparation of the Amine Salt Solution:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 13.8 g (0.1 mol) of 4-nitroaniline to 50 mL of water.

-

Slowly add 25 mL of concentrated hydrochloric acid (37%) while stirring. The mixture will warm up.

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath with continuous stirring.

-

-

Preparation of the Nitrite Solution:

-

In a separate beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 20 mL of cold water.

-

-

Diazotization Reaction:

-

Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline hydrochloride slurry over a period of 30 minutes.

-

Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the diazotization is complete. The resulting solution is the 4-nitrobenzenediazonium chloride solution.

-

Part B: Azo Coupling Reaction

-

Preparation of the Coupling Component Solution:

-

In a 500 mL beaker, dissolve 18.9 g (0.1 mol) of N-ethyl-N-cyanoethylaniline in 100 mL of a 10% acetic acid solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

-

Coupling Reaction:

-

Slowly add the freshly prepared, cold 4-nitrobenzenediazonium chloride solution to the cold solution of N-ethyl-N-cyanoethylaniline with vigorous stirring.

-

Maintain the temperature of the reaction mixture at 0-5 °C during the addition.

-

The pH of the reaction mixture should be maintained between 4 and 5 by the dropwise addition of a 20% sodium acetate solution.

-

A reddish-orange precipitate of this compound will form immediately.

-

Continue stirring the reaction mixture for 2-3 hours at 0-5 °C to ensure the coupling is complete.

-

Part C: Isolation and Purification

-

Filtration and Washing:

-

Filter the precipitated dye using a Buchner funnel.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral to litmus paper. This removes any unreacted salts and acids.

-

-

Drying:

-

Dry the crude this compound in a vacuum oven at 60-70 °C.

-

-

Recrystallization (Optional):

-

For higher purity, the crude dye can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |

| 4-Nitroaniline | 138.12 | 0.1 | 13.8 |

| Sodium Nitrite | 69.00 | 0.104 | 7.2 |

| N-ethyl-N-cyanoethylaniline | 188.25 | 0.1 | 18.9 |

| This compound (Theoretical Yield) | 323.35 | 0.1 | 32.34 |

Note: The actual yield will vary depending on the reaction conditions and purification efficiency.

Manufacturing Process Considerations

On an industrial scale, the manufacturing process of this compound follows the same fundamental chemical principles as the laboratory synthesis. However, several factors are optimized for large-scale production:

-

Reaction Vessels: Large, jacketed glass-lined or stainless steel reactors are used to control the temperature of the highly exothermic diazotization and coupling reactions.

-

Reagent Addition: The addition of reagents is carefully controlled through automated systems to ensure consistent reaction conditions and safety.

-

Filtration and Drying: Industrial-scale filtration and drying equipment, such as filter presses and industrial ovens, are employed.

-

Product Formulation: The final dye is often milled to a specific particle size and formulated with dispersing agents to ensure optimal performance in dyeing applications.

Conclusion

The synthesis of this compound is a well-established and robust process based on the principles of diazotization and azo coupling. Careful control of reaction parameters, particularly temperature and pH, is crucial for achieving high yields and purity. This guide provides the essential technical information for researchers and professionals involved in the synthesis and development of azo dyes.

References

An In-depth Technical Guide to C.I. Disperse Orange 25 (CAS 31482-56-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 31482-56-1, widely known as C.I. Disperse Orange 25. This document collates critical data encompassing its chemical identity, physicochemical properties, synthesis, and toxicological profile. Special emphasis is placed on its metabolic pathway, a crucial aspect for researchers in toxicology and drug development. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through diagrams generated using the DOT language.

Chemical Identity and Synonyms

The compound with CAS number 31482-56-1 is a monoazo dye. Its IUPAC name is 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile[1]. Due to its widespread use in the dye industry, it is recognized by a multitude of synonyms.

Table 1: Synonyms and Identifiers for CAS 31482-56-1

| Identifier Type | Identifier |

| Primary Name | C.I. This compound[1] |

| IUPAC Name | 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile[1] |

| Synonyms | Solvent Orange 105, Orange EBR, Orange RP FW, Oil Orange R, Orange VIP, Disperse Orange 2RL, Disperse Orange B-3R, Disperse Orange E-H3R, Disperse Orange F3R, Disperse Orange H3R, Brilliant Orange E-RL[2] |

| Molecular Formula | C₁₇H₁₇N₅O₂[1] |

| Canonical SMILES | CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)--INVALID-LINK--[O-] |

| InChIKey | ZSPPPAFDNHYXNW-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its behavior in various applications, from textile dyeing to its potential biological interactions.

Table 2: Physicochemical Data for C.I. This compound

| Property | Value | Reference |

| Molecular Weight | 323.35 g/mol | |

| Appearance | Reddish-orange powder | |

| Melting Point | 170 °C (decomposes) | |

| Solubility | Insoluble in water at 20°C; Slightly soluble in alcohol (yellow); Soluble in acetone and butyl acetate | |

| λmax | 457 nm |

Synthesis and Experimental Protocols

General Synthesis Pathway

The synthesis of C.I. This compound is a classic example of azo coupling. The general procedure involves two main steps: the diazotization of an aromatic amine, followed by its coupling with a suitable coupling agent.

Caption: Synthesis of C.I. This compound.

Experimental Protocol for Synthesis

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows:

-

Diazotization: 4-Nitroaniline is dissolved in a hydrochloric acid solution and cooled to 0-5°C in an ice bath. A solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Coupling: N-ethyl-N-cyanoethylaniline is dissolved in a suitable solvent. The previously prepared diazonium salt solution is then slowly added to this solution, again at a low temperature, to facilitate the azo coupling reaction.

-

Isolation and Purification: The resulting precipitate, C.I. This compound, is isolated by filtration, washed with water to remove any unreacted salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Factors such as temperature and solvent choice during synthesis can influence the crystal form of the final product, which in turn affects its properties like solubility and color strength.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of C.I. This compound.

Table 3: Summary of Spectroscopic Data for C.I. This compound

| Technique | Key Observations | Reference |

| UV-Visible Spectroscopy | λmax at 457 nm in solution. | |

| Infrared Spectroscopy (FTIR) | Provides information on functional groups present in the molecule. | |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra are used for detailed structural confirmation. | |

| Mass Spectrometry (MS) | The precursor ion [M+H]⁺ is observed at m/z 324.1455. |

Toxicological Profile and Metabolism

The toxicological assessment of azo dyes like this compound is of significant interest, particularly concerning their metabolic fate.

Toxicity Data

Table 4: Acute Toxicity of C.I. This compound

| Route of Exposure | Effect | Reference |

| Oral | Harmful if swallowed. | |

| Dermal | Harmful in contact with skin. | |

| Inhalation | Harmful if inhaled. | |

| Eye Contact | Causes serious eye irritation. | |

| Skin Contact | Causes skin irritation. |

Metabolism of Azo Dyes

Azo dyes, when ingested, can be metabolized by azoreductases present in the liver and, more significantly, in the gut microbiota. This metabolic process involves the reductive cleavage of the azo bond (-N=N-), which leads to the formation of aromatic amines. These resulting amines may have their own toxicological profiles, and in some cases, are known to be mutagenic or carcinogenic.

The metabolism of C.I. This compound is expected to follow this general pathway, leading to the formation of 4-nitroaniline and N-ethyl-N-(2-cyanoethyl)-p-phenylenediamine.

Caption: Metabolic breakdown of C.I. This compound.

Applications

C.I. This compound is primarily used as a disperse dye for synthetic fibers, particularly polyester. Its non-ionic nature and insolubility in water make it suitable for this application. More recently, its stable chemical structure and large dipole moment have led to its investigation for use in nonlinear optical (NLO) materials and as a component in p-type semiconductors to enhance the photo-thermal properties of electrochemical devices.

Experimental Protocol for Dyeing Polyester

A general procedure for dyeing polyester fabric with this compound in a laboratory setting is as follows:

-

Dye Bath Preparation: A specific amount of the dye is dispersed in water with the aid of a dispersing agent to form a stable dispersion. The pH of the dyebath is typically adjusted to be slightly acidic.

-

Dyeing Process: The polyester fabric is introduced into the dyebath. The temperature is gradually raised to the dyeing temperature (e.g., 120-130°C) and maintained for a specific duration (e.g., 60-120 minutes) to allow for dye diffusion into the fibers.

-

Rinsing and Reduction Clearing: After dyeing, the fabric is rinsed to remove unfixed dye from the surface. A reduction clearing process using a reducing agent (e.g., sodium hydrosulfite) and an alkali is often employed to improve wash fastness.

-

Final Washing and Drying: The fabric is thoroughly washed and dried.

The color yield and fastness properties are influenced by factors such as dyeing temperature, time, and the presence of carriers or leveling agents.

Conclusion

C.I. This compound (CAS 31482-56-1) is a commercially significant monoazo dye with a well-defined chemical structure and a range of applications. This technical guide has provided a consolidated source of information on its identity, properties, synthesis, and toxicological aspects, with a particular focus on its metabolism. The provided data and diagrams serve as a valuable resource for professionals in research, development, and safety assessment. Further research into detailed experimental protocols and the specific biological activities of its metabolites would provide a more complete understanding of this compound.

References

Technical Guide: Solubility and Solvent Compatibility of Disperse Orange 25

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of C.I. Disperse Orange 25 (C.I. 11227). This information is critical for a wide range of applications, from textile dyeing and ink formulation to its use as a non-ionic, aromatic compound in the development of p-type semiconductors and nonlinear optical (NLO) materials.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility behavior. As a non-ionic monoazo dye, its solubility is primarily governed by its molecular structure, which facilitates its application in dyeing hydrophobic fibers like polyester.[2]

| Property | Value | Reference |

| Chemical Name | 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile | PubChem |

| C.I. Name | This compound, 11227 | World Dye Variety[2] |

| CAS Number | 31482-56-1 | ChemicalBook[1] |

| Molecular Formula | C₁₇H₁₇N₅O₂ | PubChem |

| Molecular Weight | 323.35 g/mol | PubChem |

| Melting Point | 170 °C (decomposes) | Sigma-Aldrich |

| Appearance | Orange uniform powder | World Dye Variety[2] |

| Structure | Single azo class | World Dye Variety |

Solubility Profile

Solubility in Supercritical Carbon Dioxide

The solubility of this compound in supercritical carbon dioxide (scCO₂) has been experimentally determined. This is a critical parameter for modern, environmentally friendly dyeing processes that utilize scCO₂ as a solvent. The solubility is measured using a flow-type apparatus and is dependent on temperature and pressure. For example, solubility measurements have been carried out in the temperature range of 323.15 K to 383.15 K and pressures from 10.0 to 30.0 MPa.

Solubilization in Micellar Solutions

The solubility of this compound in aqueous solutions can be significantly enhanced through the use of surfactants, which form micelles that encapsulate the dye molecules. A study on the solubilization of this compound in a cationic surfactant, Cetylpyridinium Chloride (CPC), demonstrated that the solubility increases with surfactant concentration and temperature. The presence of salts such as NaCl, Na₂SO₄, and Na₂CO₃ was also found to increase solubility by reducing the critical micelle concentration (CMC) of the surfactant. The solubilization process was investigated using UV-Visible spectrophotometry.

Experimental Determination of Solubility

For researchers requiring precise solubility data in specific solvents, the following experimental protocol, adapted from methodologies for similar disperse dyes, can be employed. This method utilizes UV-Visible spectrophotometry, a widely accessible and reliable technique for determining the concentration of colored compounds.

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (e.g., acetone, ethanol, toluene)

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Shaker or magnetic stirrer

-

Temperature-controlled water bath or incubator

Experimental Workflow

Caption: Workflow for determining dye solubility.

Detailed Protocol

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to create a stock solution of a known concentration (e.g., 100 mg/L).

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with at least five different concentrations.

-

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Using the most concentrated standard solution, scan across the visible spectrum (typically 400-700 nm) to identify the wavelength at which the dye exhibits maximum absorbance. This λmax will be used for all subsequent measurements.

-

-

Generation of the Calibration Curve:

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression to obtain the equation of the line (y = mx + c, where y is absorbance and x is concentration) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Allow the undissolved solid to settle.

-

-

Measurement of Saturated Solution Absorbance:

-

Carefully withdraw a sample of the supernatant.

-

Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with the same solvent to an extent that the absorbance falls within the linear range of the calibration curve. Record the dilution factor accurately.

-

Measure the absorbance of the diluted saturated solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to calculate the concentration of the diluted saturated solution from its absorbance.

-

Multiply this concentration by the dilution factor to determine the actual concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Factors Influencing Solubility

The solubility of this compound is a complex interplay of several factors. A clear understanding of these can aid in solvent selection and process optimization.

Caption: Key factors influencing solubility.

-

Solvent Polarity: As a non-ionic molecule, this compound will exhibit higher solubility in solvents with similar polarity. Its structure suggests better solubility in moderately polar to nonpolar organic solvents compared to highly polar solvents like water.

-

Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature. This is a critical factor in dyeing processes where elevated temperatures are used to increase dye uptake.

-

Dye Crystal Structure: The crystalline form of the dye can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

-

Presence of Other Substances: As demonstrated in micellar solubilization, the presence of surfactants can dramatically increase the apparent solubility of this compound in aqueous media. Similarly, the composition of a solvent mixture can be tailored to optimize solubility.

Conclusion

This technical guide has summarized the key aspects of the solubility and solvent compatibility of this compound. While specific quantitative solubility data in a broad range of organic solvents remains an area for further investigation, the provided experimental protocol offers a robust framework for researchers to determine these values for their specific applications. A comprehensive understanding of the factors influencing solubility is essential for the effective utilization of this versatile dye in both traditional and advanced technological fields.

References

spectroscopic analysis and absorbance peak of Disperse Orange 25

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Disperse Orange 25 (C.I. 11227), an azo dye with applications in various industrial and research fields. This document details the principles of its analysis, experimental protocols, and a summary of its spectral properties, including its characteristic absorbance peaks.

Introduction to Spectroscopic Analysis of Azo Dyes

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are a significant class of organic colorants. Their vibrant colors originate from the extended π-electron systems, which absorb light in the visible region of the electromagnetic spectrum. UV-Visible (UV-Vis) spectroscopy is a fundamental and powerful analytical technique for the characterization and quantification of these dyes. The principle of UV-Vis spectroscopy lies in the measurement of the attenuation of a beam of light as it passes through a sample. The absorbance of the sample is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law.

The spectrum of an azo dye, a plot of absorbance versus wavelength, provides critical information about its electronic structure. The wavelength at which maximum absorbance occurs (λmax) is a key characteristic of the dye and is influenced by its molecular structure and the surrounding environment, such as the solvent.

Spectroscopic Properties of this compound

This compound, with the chemical name 3-[N-Ethyl-4-(4-nitrophenylazo)phenylamino]propionitrile, is a monoazo dye. Its molecular structure gives rise to distinct absorption bands in the UV-Vis spectrum.

There are conflicting reports in the literature regarding the precise absorbance peak (λmax) of this compound. Some sources indicate a λmax in the ultraviolet region at approximately 235 nm [1]. Another significant and more commonly cited absorbance peak is in the visible region, reported to be around 457 nm [2][3]. This discrepancy may be attributed to several factors, including the solvent used for analysis, the pH of the solution, and the potential presence of different tautomeric forms of the dye. The peak at 457 nm is responsible for the orange color of the dye. The absorption in the UV region is likely due to π-π* transitions within the aromatic rings of the molecule.

Solvatochromism

Quantitative Analysis

For quantitative analysis, it is essential to determine the molar absorptivity (ε), also known as the molar extinction coefficient. This constant is a measure of how strongly a chemical species absorbs light at a given wavelength and is a unique characteristic of that species. The molar absorptivity can be determined by measuring the absorbance of a series of solutions of known concentrations at the λmax and applying the Beer-Lambert law. Unfortunately, a specific value for the molar absorptivity of this compound was not found in the surveyed literature.

Experimental Protocol: UV-Vis Spectroscopic Analysis of this compound

The following is a generalized experimental protocol for the UV-Vis spectroscopic analysis of this compound. This protocol is based on standard practices for the analysis of azo dyes and should be optimized for specific instrumentation and research needs.

4.1. Materials and Equipment

-

This compound (analytical standard)

-

Spectrophotometric grade solvents (e.g., ethanol, acetone, dimethyl sulfoxide)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

4.2. Procedure

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of this compound (e.g., 10 mg).

-

Dissolve the dye in a suitable solvent (e.g., ethanol) in a 100 mL volumetric flask.

-

Ensure complete dissolution, using sonication if necessary.

-

Dilute to the mark with the same solvent to obtain a stock solution of known concentration.

-

-

Preparation of Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

Use volumetric flasks and pipettes to ensure accuracy.

-

-

Spectrophotometric Measurement:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range to scan from the UV to the visible region (e.g., 200-700 nm).

-

Use the chosen solvent as a blank to zero the instrument.

-

Record the absorbance spectrum of each standard solution and the stock solution.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). The R² value should be close to 1 for a good linear fit.

-

The slope of the calibration curve corresponds to the molar absorptivity (ε) if the concentration is in mol/L and the path length is 1 cm.

-

Data Presentation

Table 1: Reported Absorbance Peaks (λmax) of this compound

| Source | Reported λmax (nm) |

| Sigma-Aldrich | 457[2] |

| AAT Bioquest | 235[1] |

| ChemicalBook | 457 |

Mandatory Visualization

Caption: Workflow for the UV-Vis Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Toxicological Data and Safety Information for Disperse Orange 25

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 25 (C.I. 11227; CAS No. 31482-56-1) is a monoazo dye used in the textile industry for dyeing polyester and other synthetic fibers.[1][2] Given its widespread use, a thorough understanding of its toxicological profile and safety is crucial for risk assessment and the development of safe handling and disposal procedures. This technical guide provides a comprehensive overview of the available toxicological data, experimental methodologies, and safety information for this compound, tailored for a scientific audience.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | 3-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]propanenitrile | [1] |

| Molecular Formula | C₁₇H₁₇N₅O₂ | [1] |

| Molecular Weight | 323.35 g/mol | [1] |

| Appearance | Orange granules/powder | |

| Solubility | Sparingly soluble in water | |

| Melting Point | 170 °C (decomposes) |

Toxicological Data

The toxicological data for this compound indicates potential hazards upon exposure. The primary routes of concern are oral ingestion, dermal contact, and inhalation.

Acute Toxicity

Acute toxicity studies have been conducted to determine the short-term effects of single high-dose exposures to this compound. The available median lethal dose (LD50) values are summarized in the table below.

| Test | Species | Route | LD50 | Reference(s) |

| Acute Oral Toxicity | Rat | Oral | >2000 mg/kg | |

| Acute Oral Toxicity | Mouse | Oral | 7350 mg/kg | |

| Acute Intraperitoneal Toxicity | Rat | Intraperitoneal | 1590 mg/kg |

These values suggest that this compound has low acute toxicity via the oral route.

Skin and Eye Irritation

This compound is classified as a skin and eye irritant. Repeated or prolonged skin contact may lead to contact dermatitis, characterized by redness, swelling, and blistering. Eye contact can cause significant irritation.

Skin Sensitization

Some azo dyes are known to be skin sensitizers, and this compound is also considered to have sensitizing potential. Allergic contact dermatitis has been associated with exposure to disperse dyes in textiles.

Genotoxicity and Mutagenicity

While specific mutagenicity studies for this compound were not found in the searched literature, the genotoxicity of azo dyes as a class is a significant concern. The metabolic reduction of the azo bond can lead to the formation of aromatic amines, which can be further metabolized to reactive electrophiles that bind to DNA, forming DNA adducts and leading to mutations. This mechanism is a key contributor to the potential carcinogenicity of some azo dyes.

Carcinogenicity

There is no definitive carcinogenicity classification for this compound available in the reviewed literature. However, as an azo dye, its potential to be metabolized to aromatic amines raises concerns. Some aromatic amines are known or suspected carcinogens.

Repeated Dose, Reproductive, and Developmental Toxicity

Specific studies on the repeated dose, reproductive, and developmental toxicity of this compound, including the determination of No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL), were not identified in the public domain through the conducted searches. This represents a significant data gap in the comprehensive toxicological profile of this substance.

Experimental Protocols

Acute Oral Toxicity (Likely based on OECD Guideline 423)

An acute toxic class method would involve the administration of a single oral dose of this compound to a small group of rats. The animals would be observed for a period of 14 days for signs of toxicity and mortality. The dose level would be adjusted in subsequent groups of animals based on the observed outcomes to determine the LD50 value.

Skin Irritation (Likely based on OECD Guideline 404)

A small amount of this compound would be applied to a shaved patch of skin on a rabbit. The site of application would be observed for signs of erythema (redness) and edema (swelling) at specified intervals over a period of up to 14 days.

Eye Irritation (Likely based on OECD Guideline 405)

A small, single dose of this compound would be applied to one eye of a rabbit. The eye would be examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific time points after application.

Skin Sensitization - Murine Local Lymph Node Assay (LLNA) (Likely based on OECD Guideline 429)

Various concentrations of this compound would be applied to the dorsal surface of the ears of mice for three consecutive days. On day five, the mice would be injected with a radiolabeled substance that is incorporated into proliferating lymphocytes. The draining auricular lymph nodes would then be excised, and the proliferation of lymphocytes measured. A stimulation index is calculated to determine the sensitizing potential.

In Vitro Micronucleus Assay (Likely based on OECD Guideline 487)

Human or other mammalian cells would be exposed to various concentrations of this compound, with and without metabolic activation (e.g., S9 fraction). After a suitable incubation period, the cells would be harvested and stained to visualize micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells would indicate genotoxic potential.

Signaling Pathways and Mechanisms of Toxicity

Specific signaling pathways for this compound have not been elucidated in the available literature. However, the general mechanism of toxicity for azo dyes provides a framework for understanding its potential effects.

dot

Caption: General metabolic activation and genotoxicity pathway for azo dyes.

The primary mechanism of concern for azo dyes like this compound is their metabolic conversion to potentially harmful substances. This process typically involves two key steps:

-

Azo Bond Reduction: The characteristic azo bond (-N=N-) can be cleaved by azoreductases, enzymes present in the intestinal microbiota and to some extent in the liver. This reduction breaks the dye molecule into its constituent aromatic amines.

-

Oxidative Metabolism: These aromatic amines can then be absorbed and undergo further metabolism, primarily in the liver by enzymes such as Cytochrome P450. This can lead to the formation of highly reactive electrophilic intermediates, such as nitrenium ions.

These reactive intermediates can then covalently bind to cellular macromolecules, most significantly DNA, to form DNA adducts. The presence of these adducts can lead to errors during DNA replication or repair, resulting in mutations and chromosomal damage, which are initiating events in carcinogenesis.

Safety Information and Hazard Classifications

Based on the available data, this compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), as reported in the ECHA registration dossier.

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.

Conclusion

This compound presents several toxicological concerns, primarily related to its potential for skin and eye irritation, skin sensitization, and acute toxicity upon ingestion, dermal contact, or inhalation. While specific data on its long-term effects, including carcinogenicity and reproductive toxicity, are limited in the publicly available literature, its classification as an azo dye warrants caution due to the potential for metabolic activation to genotoxic aromatic amines.

Researchers, scientists, and drug development professionals should handle this compound with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, especially when handling the powdered form. Engineering controls to minimize dust generation are also recommended. Further research is needed to fill the existing data gaps, particularly concerning chronic toxicity and the elucidation of specific signaling pathways involved in its toxic effects.

Experimental Workflows

The following diagrams illustrate the general workflows for key toxicological assessments relevant to this compound.

dot

References

An In-depth Technical Guide to the Photostability and Light Fastness of Disperse Orange 25

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 25 (C.I. 11227) is a monoazo dye characterized by its brilliant reddish-orange hue.[1] It is primarily utilized in the dyeing of hydrophobic synthetic fibers, most notably polyester and its blends, due to its non-ionic nature which allows for diffusion into the fiber structure.[2][3] The chemical structure of this compound is 3-[N-Ethyl-4-(4-nitrophenylazo)phenylamino]propionitrile.[4] The photostability and light fastness of this dye are critical performance parameters, dictating the durability and aesthetic longevity of the final textile products. This technical guide provides a comprehensive overview of the available data on the photostability and light fastness properties of this compound, including quantitative data, experimental protocols, and a discussion of potential photodegradation mechanisms.

Quantitative Data on Light Fastness

The light fastness of a dye is its resistance to fading or changing color upon exposure to light. It is most commonly evaluated using the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent).

| Property | Test Method | Substrate | Rating |

| Light Fastness | ISO | Polyester | 5-6 |

| Table 1: Light Fastness Rating of this compound |

The rating of 5-6 on the Blue Wool Scale indicates that this compound possesses good to very good resistance to fading when exposed to light.

Experimental Protocols for Light Fastness Testing

The evaluation of the light fastness of this compound is conducted in accordance with standardized testing protocols, primarily those established by the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).

ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test

This international standard specifies a method for determining the color fastness of textiles to an artificial light source that is representative of natural daylight (D65).

Principle: A textile specimen dyed with this compound is exposed to a xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of eight Blue Wool references with known light fastness ratings are exposed under the same conditions. The light fastness of the test specimen is assessed by comparing the change in its color to the color change of the Blue Wool references.

Apparatus:

-

Xenon Arc Lamp Fading Apparatus: Equipped with an air-cooled or water-cooled xenon arc lamp.

-

Optical Filters: To ensure the spectral distribution of the light mimics natural daylight.

-

Black Standard Thermometer (BST) or Black Panel Thermometer (BPT): For monitoring the temperature of the specimen surface.

-

Humidity Control System: To maintain a specified relative humidity.

-

Specimen Holders: To mount the textile samples.

-

Grey Scale for Assessing Change in Colour (ISO 105-A02): Used for visual assessment of fading.

-

Blue Wool References (ISO 105-B08): A set of eight standardized blue wool fabrics with a graded light fastness from 1 to 8.

General Procedure:

-

Sample Preparation: A specimen of the textile dyed with this compound is mounted on a card, with a portion of it covered by an opaque mask.

-

Exposure: The mounted specimen and the Blue Wool references are placed in the xenon arc apparatus.

-

Irradiation: The samples are exposed to the xenon arc light under specified conditions of irradiance, temperature, and humidity. Common conditions for textiles include a black standard temperature of 65 ± 3 °C and a relative humidity of 50 ± 5%.

-

Evaluation: The exposure is continued until a specified degree of fading is observed on the test specimen or on a specific Blue Wool reference. The color change of the test specimen is then compared to the changes in the Blue Wool references. The light fastness rating is the number of the Blue Wool reference that shows a similar degree of fading.

References

An In-depth Technical Guide to the Thermal Properties of Disperse Orange 25

This technical guide provides a comprehensive overview of the thermal properties of Disperse Orange 25 (CAS No: 31482-56-1), a significant azo dye used in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed data, experimental methodologies, and a workflow for thermal analysis.

Core Physicochemical and Thermal Properties

This compound, with the molecular formula C₁₇H₁₇N₅O₂, is a non-ionic aromatic compound known for its application in dyeing polyester fabrics and its use in creating materials with non-linear optical (NLO) properties.[1][2][3] Its stable chemical structure makes it a subject of interest for developing advanced materials for photonic applications, such as optical switches and modulators.[1][4] Understanding its thermal behavior is critical for these applications.

The key quantitative thermal and physical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Melting Point | 170 °C (with decomposition) | |

| 155-160 °C (sublimes) | ||

| Boiling Point | 555.0 ± 45.0 °C (Predicted) | |

| Flash Point | 289.5 °C | |

| Molecular Weight | 323.35 g/mol | |

| Density | 1.19 g/cm³ | |

| Maximum Absorption (λmax) | 457 nm |

Experimental Protocols for Thermal Analysis

The characterization of the thermal properties of organic compounds like this compound relies on several standard analytical techniques. The most common methods are Melting Point Determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

2.1. Melting Point Determination (Capillary Method)

This is a fundamental technique to determine the temperature range over which a solid melts and to assess its purity. Pure substances typically exhibit a sharp melting range of 1-2°C.

-

Sample Preparation: A small amount of the this compound sample, which must be completely dry, is finely pulverized into a powder.

-

Capillary Loading: The open end of a capillary tube (a thin-walled glass tube sealed at one end) is pressed into the powdered sample. The tube is then tapped gently or dropped through a long vertical tube to pack the solid firmly into the sealed end, aiming for a sample height of 2-3 mm.

-

Heating and Observation: The loaded capillary tube is placed in a melting point apparatus alongside a calibrated thermometer. The sample is heated at a controlled, slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.

-

Data Recording: Two temperatures are recorded: the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a liquid. This range is reported as the melting point.

2.2. Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to observe melting, crystallization, glass transitions, and other thermal events.

-

Sample Preparation: A small quantity of the sample (typically 5-15 mg) is accurately weighed and placed into a small pan, often made of aluminum. The pan is then hermetically sealed.

-

Instrumentation: The sample pan and an empty reference pan are placed inside the DSC instrument's furnace. A controlled atmosphere, typically an inert gas like nitrogen, is used to prevent oxidation.

-

Thermal Program: The instrument is programmed to run a specific temperature cycle. A common procedure is a heat/cool/heat cycle to erase the sample's prior thermal history, followed by a final heating ramp at a constant rate (e.g., 10°C/min) during which data is collected.

-

Data Analysis: The resulting thermogram plots heat flow against temperature. An endothermic peak represents melting, and the onset of this peak is typically taken as the melting point for organic compounds. The area under the peak can be integrated to calculate the enthalpy of fusion (ΔHfus).

2.3. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a material.

-

Sample Preparation: A small amount of the sample is weighed and placed in a high-temperature-resistant crucible (e.g., ceramic or platinum).

-

Instrumentation: The crucible is placed on a highly sensitive microbalance within the TGA furnace.

-

Experimental Conditions: A specific temperature program is initiated, typically a linear heating ramp, under a controlled atmosphere (e.g., nitrogen for inert decomposition or air/oxygen for oxidative stability studies).

-

Data Analysis: The instrument records the sample's mass continuously as the temperature increases. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of a significant weight loss event indicates the beginning of decomposition. The derivative of this curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.

Visualized Experimental Workflow

The following diagram illustrates a standard workflow for the comprehensive thermal analysis of a dye sample such as this compound, from initial preparation to final data interpretation.

References

Disperse Orange 25: A Non-Ionic Aromatic Compound for Advanced Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 25 (C.I. 11227) is a non-ionic azo dye characterized by its aromatic structure.[1][2] With the molecular formula C₁₇H₁₇N₅O₂, this compound is primarily utilized in the textile industry for dyeing synthetic fibers, particularly polyester and its blends.[2][3] Its non-ionic nature and small molecular size facilitate its diffusion into the hydrophobic polymer chains of these fabrics.[4] Beyond its traditional application in dyeing, this compound has garnered interest in materials science and electronics due to its unique photophysical and electrochemical properties. This guide provides a comprehensive overview of this compound, including its physicochemical data, detailed experimental protocols, and an exploration of its metabolic pathways, to support its application in research and development.

Physicochemical Properties

This compound is an orange, uniform powder. Key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₇N₅O₂ | |

| Molecular Weight | 323.35 g/mol | |

| Melting Point | 170 °C (decomposes) | |

| λmax | 457 nm | |

| Appearance | Orange uniform powder | |

| Solubility in Water | Immiscible/Low |

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.

Step 1: Diazotization of 4-Nitrobenzenamine A solution of 4-nitrobenzenamine is prepared in an acidic medium, typically with hydrochloric acid or sulfuric acid, and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

Step 2: Azo Coupling The freshly prepared diazonium salt solution is then slowly added to a solution of the coupling component, N-ethyl-N-cyanoethylaniline, which is dissolved in an appropriate solvent and also cooled. The reaction mixture is stirred until the coupling is complete, resulting in the precipitation of this compound.

Purification: The crude this compound is collected by filtration, washed with water to remove any unreacted starting materials and salts, and then dried. Further purification can be achieved by recrystallization from a suitable organic solvent.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol for Dyeing Polyester Fabric

This protocol outlines a high-temperature dyeing method for polyester fabric using this compound.

Materials and Reagents:

-

Polyester fabric

-

This compound

-

Dispersing agent

-

Acetic acid

-

Wetting agent

-

High-temperature, high-pressure dyeing apparatus

Procedure:

-

Preparation of the Dye Bath: Prepare a dye bath with a specific liquor ratio (e.g., 1:10 to 1:20). Add a wetting agent (e.g., 1 g/L) and a dispersing agent (e.g., 1 g/L).

-

Dye Dispersion: Make a paste of the required amount of this compound with the dispersing agent and a small amount of water. Add this paste to the dye bath.

-

pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

-

Dyeing Process:

-

Introduce the wetted polyester fabric into the dye bath at approximately 60°C.

-

Raise the temperature of the dye bath to 130°C at a rate of 1-2°C per minute.

-

Maintain the temperature at 130°C for 60 minutes to ensure dye penetration and fixation.

-

-

Cooling and Rinsing: Cool the dye bath to 70-80°C and drain. Rinse the fabric thoroughly with hot and then cold water.

-

Reduction Clearing (Optional but Recommended): To improve fastness properties, treat the dyed fabric in a solution containing sodium hydrosulfite and sodium hydroxide at 70-80°C for 15-20 minutes.

-

Final Rinsing and Drying: Rinse the fabric again with water and then dry it.

Applications in Advanced Materials

This compound is not limited to textile applications. Its stable chemical structure and large dipole moment make it a candidate for non-linear optical (NLO) materials. It has also been investigated for its potential use in p-type semiconductors and for improving the photo-thermal properties of electrochemical devices.

Metabolic Pathways and Toxicological Profile

While specific signaling pathways for this compound are not extensively documented, the general metabolic pathway for azo dyes involves reductive cleavage of the azo bond (-N=N-). This process is primarily carried out by azoreductase enzymes present in the liver and intestinal microflora.

The reductive cleavage of this compound would lead to the formation of two aromatic amines: 4-nitroaniline and 3-(N-ethyl-4-aminophenylamino)propanenitrile. These resulting amines can then undergo further metabolic transformations. It is important to note that some aromatic amines are known to be potentially carcinogenic, and therefore, the toxicological profile of azo dyes is often linked to their metabolic products.

Caption: General metabolic pathway of azo dyes in the body.

Conclusion

This compound is a versatile non-ionic aromatic compound with well-established applications in the dyeing industry and emerging potential in advanced materials science. Understanding its physicochemical properties, synthesis, and metabolic fate is crucial for its safe and effective use in both current and future applications. This technical guide provides a foundational resource for researchers and professionals working with this compound, facilitating further innovation and development.

References

- 1. Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-(1-oxopropoxy)ethyl]amino]- | SIELC Technologies [sielc.com]

- 4. benchchem.com [benchchem.com]

health and safety hazards associated with Disperse Orange 25 handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 25 (CAS No. 31482-56-1) is a non-ionic monoazo dye used in the textile industry for dyeing synthetic fibers such as polyester and polyamide.[1] Due to its chemical structure and properties, particularly its lipophilicity, there are notable health and safety concerns associated with its handling.[1] This technical guide provides an in-depth review of the available toxicological data, outlines potential health hazards, details relevant experimental protocols, and describes the metabolic pathways that contribute to its toxicity. All personnel involved in the research, development, and handling of this compound should adhere to strict safety protocols to mitigate exposure risks.

Chemical and Physical Properties

This compound is an orange granular solid with no odor and is immiscible in water.[1] Its insolubility in water is a key characteristic of disperse dyes, which are designed to be more soluble in the organic medium of synthetic fibers than in water.[1]

| Property | Value | Reference |

| Chemical Name | 3-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]propanenitrile | [1] |

| CAS Number | 31482-56-1 | |

| Molecular Formula | C₁₇H₁₇N₅O₂ | |

| Molecular Weight | 323.36 g/mol | |

| Melting Point | 170 °C (decomposes) | |

| Physical State | Solid Granules | |

| Solubility in Water | Immiscible | |

| Vapor Pressure | Negligible |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is considered harmful if swallowed, inhaled, or in contact with skin, and it is irritating to the eyes, respiratory system, and skin.

GHS Hazard Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Note: This aggregated GHS information is based on notifications to the ECHA C&L Inventory. A large percentage of notifications (84.3%) reported the chemical as not meeting GHS hazard criteria, indicating potential inconsistencies in classification.

Toxicological Data

Acute Toxicity

Acute toxicity data indicate that this compound is harmful through oral, dermal, and inhalation routes of exposure. Animal experiments suggest that ingestion of less than 150 grams may cause serious health damage or be fatal.

| Endpoint | Route | Species | Value | Reference |

| LD₅₀ | Oral | Rat | >2000 mg/kg | |

| LD₅₀ | Intraperitoneal | Rat | 1590 mg/kg | |

| LD₅₀ | Oral | Mouse | 7350 mg/kg | |

| LD₅₀ | Oral | Mammal (unspecified) | >10,000 mg/kg |

Skin and Eye Irritation

The substance is considered a mild skin irritant and a more significant eye irritant.

-

Skin Irritation: Direct contact may cause mild but significant skin inflammation. Repeated exposure can lead to contact dermatitis, characterized by redness, swelling, and blistering. It is advised that individuals with open cuts, abraded, or irritated skin avoid exposure.

-

Eye Irritation: There is evidence that the material can cause eye irritation in a substantial number of individuals. Prolonged contact may lead to inflammation and temporary redness of the conjunctiva.

Skin Sensitization

Disperse dyes as a class are known to be skin sensitizers. The lipophilic nature and small molecular size of these dyes facilitate skin absorption. This compound has been associated with contact dermatitis, and it is recognized that the weak attachment of these dyes to synthetic fibers makes them more available for skin contact.

Genotoxicity and Carcinogenicity

The metabolic cleavage of the azo bond in this compound would yield aromatic amines, including p-nitroaniline . Studies on p-nitroaniline have shown mixed results in bacterial mutagenicity tests but indicate a potential for genotoxicity in vitro. Long-term animal studies with p-nitroaniline showed equivocal evidence of carcinogenic activity in male mice, based on increased incidences of hemangiosarcoma. Given its structural similarity to other carcinogenic aromatic amines and its in vitro genotoxicity, a carcinogenic potential for p-nitroaniline is considered likely.

Repeated Dose and Chronic Toxicity

No specific No Observed Adverse Effect Level (NOAEL) or Lowest Observed Adverse Effect Level (LOAEL) for this compound was identified. However, long-term exposure to high concentrations of the dust may lead to changes in lung function (pneumoconiosis). Limited evidence also suggests that repeated or long-term occupational exposure could produce cumulative health effects.

Mechanisms of Toxicity: Metabolic Activation

A primary mechanism of toxicity for azo dyes involves their metabolic activation into reactive compounds. This is a multi-step process primarily involving reductive and oxidative pathways.

The key initial step is the reductive cleavage of the azo bond (-N=N-). This reaction is catalyzed by azoreductase enzymes found in the liver and, significantly, within the anaerobic environment of the human intestinal microbiota. This cleavage breaks the dye molecule into its constituent aromatic amines. For this compound, this would yield p-nitroaniline and another substituted aromatic amine.

These aromatic amines can then undergo Phase I oxidative metabolism, for example, by cytochrome P450 (P450) or prostaglandin H synthase (PHS) enzymes. This oxidation can generate reactive electrophilic intermediates. These intermediates are capable of covalently binding to macromolecules like DNA, forming DNA adducts. The formation of these adducts can lead to mutations and DNA damage (genotoxicity), which is a potential initiating event for carcinogenesis.

Experimental Protocols

While specific study reports for this compound are not publicly available, the methodologies for assessing the key toxicological endpoints are standardized by organizations like the Organisation for Economic Co-operation and Development (OECD). The following sections describe the likely protocols used.

Workflow for Hazard Assessment

A logical workflow is essential when assessing the hazards of a chemical like this compound. This involves a stepwise evaluation of its toxicological properties.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test provides information on health hazards from short-term dermal exposure.

-

Principle: The test substance is applied in a single dose to the skin of experimental animals. The animals are observed for a defined period, and mortality and clinical signs of toxicity are recorded.

-

Test Animals: Typically, young adult rats (200-300g) of a single sex (usually female) are used. Animals should have healthy, intact skin.

-

Procedure:

-

Preparation: Approximately 24 hours before the test, fur is removed from the dorsal area of the animals (at least 10% of the body surface area).

-

Application: The test substance is applied uniformly over the prepared area. For solids like this compound, the substance is typically moistened with a vehicle (e.g., water or corn oil) to ensure good skin contact.

-

Exposure: The application site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

Observation: Animals are observed for signs of toxicity for at least 14 days. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weights are recorded weekly.

-

-

Endpoint: The primary endpoint is mortality, from which an LD₅₀ (median lethal dose) value is determined.

Acute Eye Irritation (Based on OECD Guideline 405)

This test assesses the potential for a substance to produce irritation or corrosion when applied to the eye.

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal. The untreated eye serves as a control.

-

Test Animals: The albino rabbit is the preferred species.

-

Procedure:

-

Application: A single dose (e.g., 0.1 mL of a liquid or a defined weight of a solid) is instilled into the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball. The lids are held together for about one second.

-

Observation: Eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation is scored for the cornea (opacity), iris, and conjunctiva (redness, swelling). The observation period may be extended up to 21 days to assess the reversibility of effects.

-

-

Endpoint: The scores from the observations are used to classify the irritancy potential of the substance.

Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

The LLNA is the preferred in vivo method for assessing skin sensitization potential.

-

Principle: The test measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application. Sensitizers induce a dose-proportional proliferation, which is measured by the incorporation of radiolabelled thymidine.

-

Test Animals: Mice (e.g., CBA/Ca or CBA/J strain) are used. A minimum of four animals per dose group is required.

-

Procedure:

-

Application: The test substance is applied daily for three consecutive days to the dorsal surface of both ears. Several dose groups are tested, along with a vehicle control group.

-

Proliferation Measurement: Five days after the first application, animals are injected intravenously with ³H-methyl thymidine.

-

Sample Collection: Animals are euthanized, and the draining auricular lymph nodes are excised.

-

Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radioisotope is measured by β-scintillation counting.

-

-